molecular formula C14H9Cl2N3O2 B10966016 [3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl](1H-pyrazol-1-yl)methanone

[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl](1H-pyrazol-1-yl)methanone

Cat. No.: B10966016
M. Wt: 322.1 g/mol
InChI Key: IZBXTDSIRKTMGN-UHFFFAOYSA-N
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Description

3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-ylmethanone is a synthetic organic compound that features a unique combination of functional groups, including an oxazole ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-ylmethanone typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2,6-dichlorophenyl acyl chloride and an appropriate amine.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Coupling of the Rings: The final step involves coupling the oxazole and pyrazole rings through a methanone linkage. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.

Industry

In industry, 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-ylmethanone is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-ylmethanone
  • 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-ylethanone
  • 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-ylpropanone

Uniqueness

The uniqueness of 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-ylmethanone lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H9Cl2N3O2

Molecular Weight

322.1 g/mol

IUPAC Name

[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-pyrazol-1-ylmethanone

InChI

InChI=1S/C14H9Cl2N3O2/c1-8-11(14(20)19-7-3-6-17-19)13(18-21-8)12-9(15)4-2-5-10(12)16/h2-7H,1H3

InChI Key

IZBXTDSIRKTMGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3C=CC=N3

Origin of Product

United States

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